molecular formula C19H23FN4O4 B2528230 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351630-67-5

3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2528230
CAS No.: 1351630-67-5
M. Wt: 390.415
InChI Key: OYLVYKDBQDXMFS-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 1-positions, respectively. The pyrazole is linked via an amide bond to a cyclohexyl group, which is further connected to a carbamate moiety terminating in a 4-fluorophenyl ring.

Properties

IUPAC Name

[3-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-24-11-16(18(23-24)27-2)17(25)21-14-4-3-5-15(10-14)28-19(26)22-13-8-6-12(20)7-9-13/h6-9,11,14-15H,3-5,10H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVYKDBQDXMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.

    Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via alkylation reactions.

    Formation of the Amido Group: The amido group is formed by reacting the pyrazole derivative with an appropriate amine.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Carbamate Moiety: The final step involves the reaction of the cyclohexyl amine derivative with 4-fluorophenyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbamate moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the methoxy and methyl groups.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and carbamate moiety are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities with analogs from the literature:

Compound Name / ID Core Structure Key Substituents Functional Groups Physicochemical Properties (LogP, Solubility) Biological Activity / Target Reference
Target Compound Pyrazole 3-methoxy, 1-methyl; cyclohexyl-amide; 4-fluorophenyl-carbamate Amide, Carbamate High LogP (estimated ~4.2), Low aqueous solubility Hypothesized kinase or protease inhibition
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole 4-fluorophenyl, phenyl; aldehyde Aldehyde Moderate LogP (~3.5), Moderate solubility Structural confirmation via crystallography [1]
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chlorophenyl, 2,4-dichlorophenyl; carboxamide Carboxamide High LogP (~5.0), Low solubility Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) [6]
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole 4-methylphenoxy, phenyl; 3-chlorophenyl-carbamate Carbamate High LogP (~4.8), Low solubility Unknown (structural analog) [10]
5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole 4-fluorophenyl, 4-methylphenyl; thioamide Thioamide Moderate LogP (~3.7), Moderate solubility Structural study (no reported activity) [8]
3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)cyclohexyl]-1-(4-iodophenyl)urea Cyclohexyl-benzodiazol 5-chloro-benzodiazol; 4-iodophenyl-urea Urea High LogP (~4.5), Low solubility Inhibitor of 8-oxo-Guo repair enzymes [3]

Key Comparative Insights

Core Saturation : Unlike dihydropyrazole analogs (e.g., ), the target compound’s fully unsaturated pyrazole ring may enhance aromatic stacking interactions and metabolic stability.

Functional Group Impact: Carbamate vs. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group offers a balance of electronegativity and lipophilicity, contrasting with the electron-withdrawing chlorophenyl in , which may alter target binding.

Research Findings and Pharmacological Implications

  • Structural Flexibility : The cyclohexyl spacer in the target compound may allow for optimal positioning of the pyrazole and carbamate groups in enzyme active sites, as seen in urea-based inhibitors targeting DNA repair enzymes .
  • Halogen Effects : Fluorine’s electronegativity in the 4-fluorophenyl group enhances binding through dipole interactions, a feature shared with CB1 antagonists (e.g., ).
  • Metabolic Considerations : The carbamate group’s stability compared to esters or amides could reduce first-pass metabolism, a critical factor in drug design.

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazole-4-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclohexyl group linked to a pyrazole moiety, which is substituted with a methoxy group and an amide functional group. The fluorophenyl carbamate enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one in focus have shown effectiveness against various cancer cell lines. A study reported that certain pyrazole derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, suggesting potential as anticancer agents .

CompoundIC50 (µM)Mechanism of Action
Pyrazole Derivative A0.08 - 12.07Inhibits tubulin polymerization
Pyrazole Derivative B73 - 84Induces apoptosis in cancer cells

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit pathways associated with inflammation by interacting with specific enzymes or receptors involved in inflammatory responses. For instance, certain derivatives have been shown to inhibit LPS-induced TNF-alpha release in cell models, highlighting their potential in treating inflammatory diseases .

Antimicrobial Activity

Antimicrobial activity has also been observed in related pyrazole compounds. Studies have demonstrated that some derivatives exhibit notable antifungal and antibacterial effects, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The precise mechanisms by which This compound exerts its biological effects involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, resulting in reduced inflammation or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint, thereby preventing cancer cell division.

Case Studies

  • Anticancer Activity Study : A series of pyrazole derivatives were synthesized and tested for anticancer activity against various tumor cell lines. The most active compounds demonstrated IC50 values in the low micromolar range and were effective at inducing apoptosis in cancer cells.
  • Anti-inflammatory Study : In vitro studies using BV-2 microglial cells indicated that certain pyrazole derivatives significantly reduced LPS-induced TNF-alpha release, suggesting their potential use in treating neuroinflammatory conditions.

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